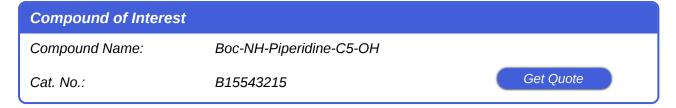


# In-Depth Technical Guide: Boc-NH-Piperidine-C5-OH

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Boc-NH-Piperidine-C5-OH**, with the CAS Number 1229442-84-5, is a bifunctional molecule primarily utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). [1][2][3] Its structure incorporates a Boc-protected piperidine moiety and a terminal hydroxyl group on a pentyl chain, providing a versatile scaffold for the synthesis of heterobifunctional molecules. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis pathway, its application in targeted protein degradation, and relevant safety considerations.

#### Structure:

The chemical structure of **Boc-NH-Piperidine-C5-OH** is tert-butyl (5-hydroxypentyl)(piperidin-4-yl)carbamate.

# Physicochemical and Spectroscopic Data

While detailed experimental data for this specific molecule is not extensively published, the following table summarizes its known properties. Researchers should expect analytical data consistent with the described structure.



Property	Value	Reference
CAS Number	1229442-84-5	[1][2]
Molecular Formula	C15H30N2O3	[1][2]
Molecular Weight	286.41 g/mol	[1][2]
Appearance	Expected to be a solid or oil	
Solubility	Expected to be soluble in organic solvents like DCM, DMF, and DMSO.	
<sup>1</sup> H NMR	Expected signals corresponding to the Boc group (singlet, ~1.4 ppm), piperidine ring protons, and the pentyl chain protons, including a terminal methylene group adjacent to the hydroxyl.	
<sup>13</sup> C NMR	Expected signals for the carbonyl of the Boc group, the quaternary carbon and methyl groups of the Boc, and the carbons of the piperidine and pentyl chains.	
Mass Spectrometry	Expected [M+H]+ at m/z 287.23	

# **Synthesis and Experimental Protocols**

A specific, published experimental protocol for the synthesis of **Boc-NH-Piperidine-C5-OH** is not readily available. However, based on common organic synthesis methodologies, two plausible synthetic routes are reductive amination and N-alkylation. Below are representative protocols for these methods.

## **Representative Protocol 1: Reductive Amination**

### Foundational & Exploratory





This approach involves the reaction of 4-(Boc-amino)piperidine with 5-hydroxypentanal, followed by reduction of the intermediate imine.

#### Reaction Scheme:



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A plausible synthetic route for **Boc-NH-Piperidine-C5-OH**.

#### Materials:

- 4-(Boc-amino)piperidine
- 5-Hydroxypentanal
- Sodium triacetoxyborohydride (NaBH(OAc)<sub>3</sub>)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>)
- Brine
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

#### Procedure:

- To a solution of 4-(Boc-amino)piperidine (1.0 eq) in anhydrous DCM, add 5-hydroxypentanal (1.1 eq).
- Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
- Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

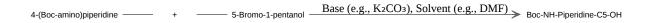


- Continue stirring at room temperature overnight.
- Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
- Separate the organic layer and extract the aqueous layer with DCM (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO<sub>4</sub>.
- Filter the mixture and concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield Boc-NH-Piperidine-C5-OH.

## **Representative Protocol 2: N-Alkylation**

This method involves the direct alkylation of 4-(Boc-amino)piperidine with a suitable 5-carbon chain electrophile bearing a protected or unprotected hydroxyl group.

Reaction Scheme:



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An alternative synthetic route for **Boc-NH-Piperidine-C5-OH**.

#### Materials:

- 4-(Boc-amino)piperidine
- 5-Bromo-1-pentanol
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Dimethylformamide (DMF), anhydrous
- Water



- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

#### Procedure:

- To a solution of 4-(Boc-amino)piperidine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and 5-bromo-1-pentanol (1.2 eq).
- Heat the reaction mixture to 60-80 °C and stir overnight.
- Cool the reaction to room temperature and pour it into water.
- Extract the aqueous mixture with ethyl acetate (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>.
- Filter the mixture and concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford Boc-NH-Piperidine-C5-OH.

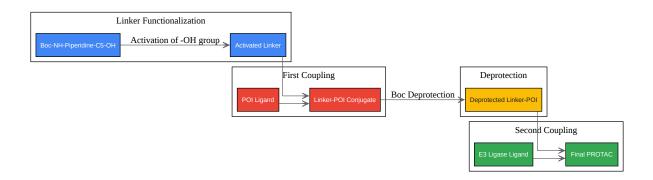
## **Application in PROTAC Synthesis**

**Boc-NH-Piperidine-C5-OH** is a valuable linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein of interest (POI). This linker has been specifically mentioned in the context of synthesizing a PROTAC PIN1 degrader.

### **General Workflow for PROTAC Synthesis**

The synthesis of a PROTAC using **Boc-NH-Piperidine-C5-OH** typically involves the following steps:





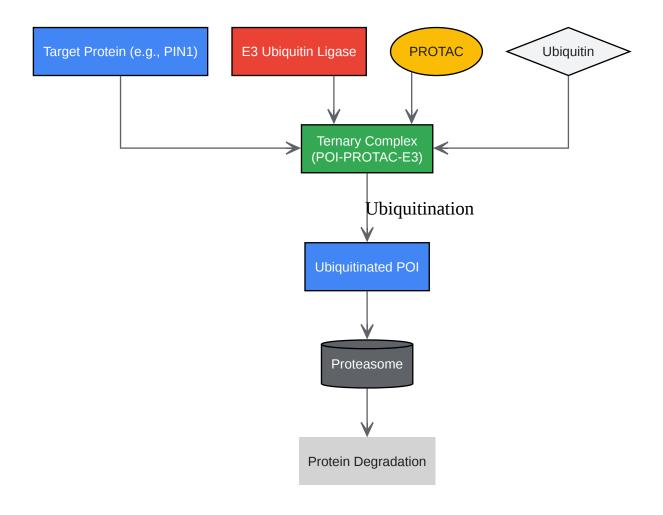
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General workflow for PROTAC synthesis.

### **PROTAC-Mediated Protein Degradation**

The resulting PROTAC, incorporating the **Boc-NH-Piperidine-C5-OH** derived linker, facilitates the formation of a ternary complex between the target protein (e.g., PIN1) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.





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Mechanism of PROTAC-mediated protein degradation.

## **Safety and Handling**

A specific Safety Data Sheet (SDS) for **Boc-NH-Piperidine-C5-OH** is not publicly available. However, based on its chemical structure, the following general safety precautions should be observed:

- Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or aerosols. Avoid contact with skin and eyes.



- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

The Boc protecting group is sensitive to strong acids, and its removal will generate isobutylene and carbon dioxide. Therefore, deprotection reactions should be performed with adequate ventilation.

### Conclusion

**Boc-NH-Piperidine-C5-OH** is a key building block in the rapidly evolving field of targeted protein degradation. Its bifunctional nature allows for the strategic assembly of PROTAC molecules. This guide provides essential information for researchers working with this compound, from its synthesis to its application in the development of novel therapeutics. While some experimental data is not yet in the public domain, the provided representative protocols and general principles will aid in its successful use in the laboratory.

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### References

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